4,4-Difluoropent-1-en-3-ol
Description
4,4-Difluoropent-1-en-3-ol is a fluorinated unsaturated alcohol with the molecular formula C₅H₈F₂O. Structurally, it features:
- A pent-1-en-3-ol backbone (a five-carbon chain with a hydroxyl group at position 3 and a terminal double bond between carbons 1 and 2).
- Two fluorine atoms at position 4.
Properties
Molecular Formula |
C5H8F2O |
|---|---|
Molecular Weight |
122.11 g/mol |
IUPAC Name |
4,4-difluoropent-1-en-3-ol |
InChI |
InChI=1S/C5H8F2O/c1-3-4(8)5(2,6)7/h3-4,8H,1H2,2H3 |
InChI Key |
DGMBTFNTIPFIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=C)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropent-1-en-3-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4,4-difluoropent-1-ene with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products:
Oxidation: Formation of 4,4-difluoropentan-3-one.
Reduction: Formation of 4,4-difluoropentanol.
Substitution: Formation of 4,4-diiodopent-1-en-3-ol.
Scientific Research Applications
4,4-Difluoropent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoropent-1-en-3-ol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4,4-Difluoropent-1-en-3-ol, enabling comparative analysis of substituent effects, reactivity, and physicochemical properties.
4,4-Difluoro-3-phenylbut-3-en-1-ol (CAS 503560-36-9)
- Molecular Formula : C₁₀H₁₀F₂O
- Molecular Weight : 184.18
- Key Features :
- A shorter chain (but-3-en-1-ol backbone) with a phenyl group at position 3 and fluorines at position 4.
- Internal double bond (between carbons 3 and 4) versus the terminal double bond in the target compound.
- Implications :
- The phenyl group introduces aromatic conjugation , likely increasing UV absorption and altering solubility (more hydrophobic than the target compound).
- Fluorine placement adjacent to the double bond may enhance electrophilic reactivity compared to the target’s terminal double bond.
(S)-4,4-Dimethyl-1-phenylpentan-3-ol (CAS 866004-48-0)
- Molecular Formula : C₁₃H₂₀O
- Molecular Weight : 192.30
- Key Features :
- Methyl groups at position 4 instead of fluorines.
- Phenyl substituent at position 1 and a chiral center (S-configuration) at position 3.
- Implications: Methyl groups reduce polarity, lowering solubility in polar solvents compared to fluorinated analogs. Stereochemistry influences biological activity (e.g., enantioselective binding in drug-receptor interactions), a factor absent in non-chiral this compound.
Comparative Data Table
Key Research Findings
Fluorine vs.
Double Bond Effects :
- Terminal double bonds (as in the target compound) are more reactive toward electrophilic additions (e.g., hydrohalogenation) than internal double bonds .
Aromatic vs. Aliphatic Systems :
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